8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Cyclopentyl-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclopentyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Cyclopentyl-8-azabicyclo[32It is noted that compounds with a similar structure, such as tropane alkaloids, display a wide array of interesting biological activities .
Biological Activity
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one (CAS Number: 959237-75-3) is a bicyclic compound that belongs to the tropane alkaloid family, known for its significant biological activities, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C12H19NO
- Molecular Weight : 193.28 g/mol
- Purity : Typically around 95% .
The primary mechanism of action for this compound involves its interaction with opioid receptors, particularly the mu-opioid receptors. This compound acts as an antagonist, which can modulate pain pathways without the central side effects commonly associated with opioid medications.
Target Receptors
- Mu Opioid Receptors : These receptors are crucial in pain modulation and are widely distributed in the central nervous system and peripheral tissues .
Biochemical Pathways
Research indicates that compounds within the tropane alkaloid family can influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation may contribute to their analgesic and psychoactive effects .
Biological Activity
The biological activities of this compound include:
- Analgesic Effects : As a mu-opioid receptor antagonist, it has potential applications in treating conditions associated with opioid-induced bowel dysfunction without compromising analgesic efficacy .
- Neurotransmitter Modulation : The compound may affect dopamine transporters, which play a role in addiction and mood regulation .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound and related compounds:
- Opioid Receptor Studies : A study demonstrated that modifications to the bicyclic structure could enhance selectivity for kappa opioid receptors while reducing side effects associated with mu receptor activation .
- Dopamine Transporter Inhibition : Research highlighted the potential of similar compounds as dopamine uptake inhibitors, indicating a pathway for developing treatments for cocaine addiction .
- Pharmacokinetic Profiles : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds suggest favorable profiles for therapeutic use .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOWFVBIFCUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3CCC2CC(=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672411 | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-75-3 | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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